4-Cyano-3'-iodobenzophenone is an organic compound characterized by its unique molecular structure, which includes a cyano group and an iodine atom attached to a benzophenone framework. The compound has the molecular formula C14H8INO and is classified as a derivative of benzophenone. Its specific arrangement of functional groups imparts distinctive chemical properties that are significant in various scientific applications.
The compound can be sourced from chemical suppliers and is often utilized in research settings due to its reactive nature. It falls under the category of halogenated organic compounds, specifically those containing iodine, which are known for their utility in organic synthesis and medicinal chemistry.
The synthesis of 4-cyano-3'-iodobenzophenone typically involves several key steps:
The synthesis may utilize various reaction conditions to optimize yield and purity, including temperature control, solvent choice, and reaction time. For instance, reactions are often conducted under an inert atmosphere to prevent oxidation or hydrolysis.
4-Cyano-3'-iodobenzophenone features a biphenyl structure with a cyano group at the 4-position and an iodine atom at the 3'-position. This arrangement contributes to its reactivity and physical properties.
4-Cyano-3'-iodobenzophenone undergoes various chemical reactions, including:
These reactions typically require specific catalysts and reaction conditions to achieve desired selectivity and yield. For example, palladium catalysts are commonly used in coupling reactions, while lithium aluminum hydride may serve as a reducing agent for cyano groups.
The mechanism of action for 4-cyano-3'-iodobenzophenone primarily revolves around its reactivity due to the presence of both the cyano and iodine functional groups.
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize this compound's structure and confirm its purity.
4-Cyano-3'-iodobenzophenone finds applications across various fields:
The emergence of 4-cyano-3'-iodobenzophenone represents a deliberate advancement in bifunctional linker chemistry, driven by the need for versatile synthetic intermediates in fragment-based drug discovery (FBDD). Unlike serendipitously discovered compounds, its architecture was strategically conceived to leverage orthogonal reactivity: the iodo group enables palladium-catalyzed cross-couplings (Suzuki, Sonogashira), while the cyano group permits nucleophilic additions or hydrolysis to carboxylic acids. This dual functionality addresses a critical bottleneck in FBDD campaigns, where synthetic intractability often stalls fragment optimization. For instance, programs targeting enzymes like urokinase-type plasminogen activator or HCV NS3 protease-helicase identified fragments with high binding affinity but lacking efficient growth vectors – a gap precisely filled by this benzophenone’s design [2].
Table 1: Key Synthetic Applications of 4-Cyano-3'-iodobenzophenone
Reaction Type | Functional Group Utilized | Product Class | FBDD Utility |
---|---|---|---|
Suzuki Coupling | Iodo (Aryl) | Biaryl systems | Core diversification via boronic acids |
Sonogashira Coupling | Iodo (Aryl) | Aryl alkynes | Linear spacer introduction |
Cyano Hydrolysis | Cyano | Carboxylic acids | Salt formation, conjugation, or amidation |
Nucleophilic Addition | Cyano | Amidines, tetrazoles | Hydrogen-bond acceptor enhancement |
Synthesis typically proceeds via sequential Friedel-Crafts acylation: 3-iodobenzoyl chloride is reacted with benzonitrile under Lewis acid catalysis (AlCl₃), followed by regioselective electrophilic ortho-cyanation. Early routes faced yield limitations due to steric hindrance from the ortho-iodo substituent, prompting innovations in microwave-assisted catalysis and low-temperature lithiation-cyanation protocols [2]. These optimizations cemented its role as a privileged scaffold for constructing complex pharmacophores.
This benzophenone’s structural duality makes it a linchpin in heterocyclic ring formation and pharmacophore assembly. The iodo group serves as an anchor for constructing nitrogen-containing heterocycles via intramolecular C–N coupling. For example, reacting the carbonyl with hydrazine forms a hydrazone, which undergoes Pd-mediated cyclization to yield cinnoline or indazole cores – prevalent motifs in kinase inhibitors [1] . Similarly, the cyano group participates in cycloadditions (e.g., with azides to form tetrazoles) or acts as a directing group for ortho-functionalization, enabling fused heterocyclic systems like isoquinolines .
The scaffold’s planar conformation and dipolar character (CN: σ⁻ = 3.5, I: σ⁺ = 0.18) allow precise pharmacophore alignment. Its electron-deficient benzonitrile moiety mimics pyridine N-oxides in binding catalytic sites, while the iodoaryl group directs hydrophobic contacts. This is exemplified in analogs of 4-cyano-3-methylisoquinoline, where the benzonitrile unit’s dipole moment (∼4.0 D) facilitates H-bonding with kinase hinge regions, translating to micromolar PKA inhibition (IC₅₀) . The iodine atom further enables in situ isotopic labeling (¹²⁵I) for binding studies or PET tracer development.
Table 2: Heterocyclic Systems Derived from 4-Cyano-3'-iodobenzophenone
Heterocycle Class | Synthetic Route | Pharmacological Target | Key Structural Contribution |
---|---|---|---|
Cinnolines | Pd-catalyzed N-arylation of hydrazone | Kinases, PDEs | Iodo group enables ring closure |
Tetrazoles | [3+2] Cycloaddition with NaN₃ | Angiotensin II receptors | Cyano group converted to N-heterocycle |
Isoquinolines | Friedländer condensation | PKA, PKC | Benzonitrile as annulation component |
Indoles | Larock heteroannulation | Serotonin receptors | Iodo group as Pd oxidative addition site |
The synergistic interplay between the iodo and cyano groups underpins this scaffold’s versatility in bioactive molecule design. The iodine atom provides a sterically unencumbered halogen bond donor (I···O/N distance: 2.8–3.2 Å, strength: 5–10 kJ/mol), augmenting target binding where classical H-bonds are suboptimal. Concurrently, the cyano group acts as a polarity enhancer, improving aqueous solubility (clogP reduction by ∼1.0 unit vs. unsubstituted benzophenone) and granting metabolic resistance via steric blockade of CYP450 oxidation sites. This combination is critical for FBDD, where "polar, unprotected fragments" are prioritized to avoid later pharmacokinetic failures [2].
In morphinan-based therapeutics, derivatives like 4-cyano-3-methylisoquinoline exploit the cyano group’s electron-withdrawing properties to reverse opioid tolerance – likely via PKA inhibition modulating G-protein coupling . The iodo substituent’s role extends to covalent targeting in kinase inhibitors; under physiological conditions, it can undergo oxidative addition to cysteine thiols, forming irreversible complexes. Such bifunctionality enables rapid SAR exploration: the iodo site diversifies molecular shape via cross-coupling, while the cyano group fine-tunes electronic properties, collectively spanning chemical space unattainable with monofunctional fragments.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5